Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate
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Overview
Description
Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate is an organic compound with a complex structure that includes multiple functional groups such as an ester, amine, amide, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate amine and carbamate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-aminobut-2-enoate
- Ethyl 3-amino-4-carbamoylbut-2-enoate
- Ethyl 3-amino-2-cyanobut-2-enoate
Uniqueness
Ethyl 3-amino-4-carbamoyl-2-cyanobut-2-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12) |
InChI Key |
IIBDMGZNIZKUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(CC(=O)N)N)C#N |
Origin of Product |
United States |
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